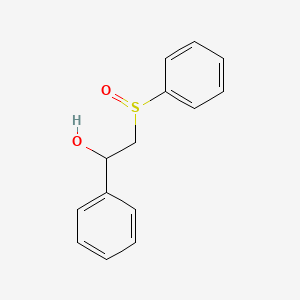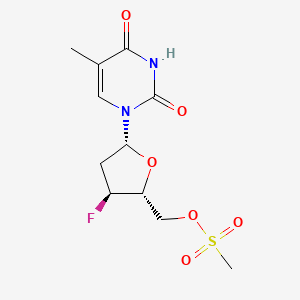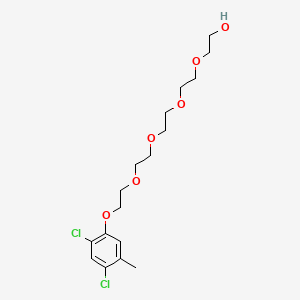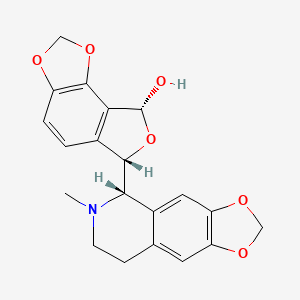![molecular formula C15H11BrN2S B12794014 1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 136994-82-6](/img/structure/B12794014.png)
1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Métodos De Preparación
The synthesis of 1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole typically involves the cyclization of 2-mercaptobenzimidazole with 2-bromobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or polyphosphoric acid, which facilitates the formation of the thiazole ring. The reaction conditions often include heating the mixture to reflux temperatures to ensure complete cyclization .
Análisis De Reacciones Químicas
1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields sulfoxides or sulfones, while substitution reactions yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities.
Medicine: In medicinal chemistry, the compound is being explored for its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cancer cell receptors can induce apoptosis, contributing to its anticancer activity .
Comparación Con Compuestos Similares
1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole can be compared with other similar compounds such as:
Thiazolo[3,2-a]benzimidazoles: These compounds have a similar core structure but differ in the position of the thiazole ring fusion.
Imidazo[2,1-b][1,3]thiazines: These compounds contain an imidazo-thiazine core and are known for their bioactive properties, including antimicrobial and anticancer activities.
Benzothiazoles: These compounds have a simpler structure with a benzene ring fused to a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives with tailored properties.
Propiedades
Número CAS |
136994-82-6 |
|---|---|
Fórmula molecular |
C15H11BrN2S |
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H11BrN2S/c16-11-6-2-1-5-10(11)15-18-13-8-4-3-7-12(13)17-14(18)9-19-15/h1-8,15H,9H2 |
Clave InChI |
CTFKPXQJNIZGEL-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)


![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)










